Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt

Description

Systematic IUPAC Nomenclature and Structural Formula Analysis

The systematic IUPAC name for this compound is tetralithium [(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (sulfonatophosphoryl) phosphate . This name reflects the stereochemistry of the ribose moiety (2R,3S,4R,5R), the purine base (guanine), and the thiophosphate substitution at the β-position of the diphosphate group.

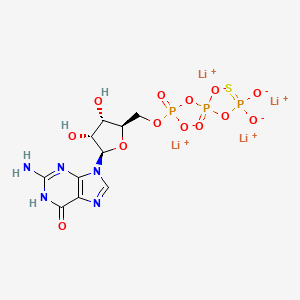

The structural formula (Fig. 1) consists of:

- A guanosine backbone with a β-D-ribofuranose ring.

- A diphosphate group at the 5'-position, where one oxygen atom in the β-phosphate is replaced by sulfur (P=O → P=S).

- Four lithium counterions neutralizing the negative charges on the thiophosphate and phosphate groups.

Molecular Formula : $$ \text{C}{10}\text{H}{11}\text{Li}4\text{N}5\text{O}{11}\text{P}2\text{S} $$

Molecular Weight : 568.2 g/mol.

The thiophosphate substitution introduces a chiral center at the phosphorus atom, creating two diastereomers (Rp and Sp). However, synthetic preparations typically yield a racemic mixture unless resolved chromatographically.

Alternative Designations: GDP-β-S, GDPβS, and Thiophosphate Derivatives

This compound is widely recognized by its abbreviated names:

- GDP-β-S : Denotes guanosine diphosphate with a sulfur substitution at the β-phosphate.

- GDPβS : A shorthand notation emphasizing the β-thiophosphate group.

- Guanosine 5'-O-(2-thiodiphosphate) : Highlights the sulfur atom replacing an oxygen in the diphosphate ester.

The "tetralithium salt" designation distinguishes it from other salt forms (e.g., sodium or trilithium salts). Variations in counterions arise from synthesis conditions, where lithium cations coordinate with phosphate oxygens to stabilize the anionic charges.

Lithium Counterion Coordination Chemistry and Salt Stability

The tetralithium salt exhibits enhanced aqueous solubility (20 mg/mL in water) and stability compared to free acid or sodium salt forms. Lithium ions ($$ \text{Li}^+ $$) coordinate with:

- Non-bridging oxygen atoms in the α- and β-phosphate groups.

- Sulfur atom in the thiophosphate group, though with weaker affinity due to sulfur’s lower electronegativity.

This coordination suppresses hydrolysis of the thiophosphate linkage, which is prone to degradation in aqueous media. The stabilization mechanism involves:

- Charge neutralization : Four $$ \text{Li}^+ $$ ions balance the $$-4$$ charge of the anion ($$ \text{C}{10}\text{H}{11}\text{N}5\text{O}{11}\text{P}_2\text{S}^{4-} $$).

- Chelation effects : $$ \text{Li}^+ $$ forms transient complexes with phosphate oxygens, reducing nucleophilic attack by water.

The tetralithium form is preferred in biochemical assays requiring long-term stability, such as G-protein inhibition studies.

Properties

IUPAC Name |

tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQXJFWJOAWCPV-ZVQJTLEUSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Li4N5O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241637 | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94825-44-2 | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094825442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Guanylate Kinase-Mediated Phosphorylation

Guanylate kinase (GK, EC 2.7.4.8) catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to guanosine diphosphate (GDP). For GTPγS synthesis, ATP is replaced with adenosine 5'-[γ-thio]triphosphate (ATPγS) as the phosphoryl donor. The reaction proceeds as follows:

Key parameters include:

-

pH : 7.4–8.0 (optimized for GK activity)

-

Temperature : 25–37°C

-

Cofactors : 5–10 mM MgCl₂

-

Reaction Time : 12–24 hours

A scaled enzymatic synthesis (10 g GTPγS) achieved 92% yield using phosphoenolpyruvate (PEP) as an ATPγS regeneration system.

Table 1: Enzymatic Synthesis Conditions and Yields

| Phosphoryl Donor | Enzyme | Scale (g) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| ATPγS + PEP | Guanylate kinase | 10 | 92 | ≥95 |

| 3-Phosphoglyceric acid | Adenylate kinase | 5 | 89 | ≥90 |

Phosphoryl Donor Regeneration Systems

To reduce costs, ATPγS is regenerated in situ using secondary systems:

-

PEP-Pyruvate Kinase : PEP donates phosphate to ADP, recycling ATPγS.

-

Acetyl Phosphate-Acetate Kinase : Suitable for large-scale reactions.

Chemical Synthesis Approaches

Chemical methods employ sulfurizing agents to replace the γ-phosphate oxygen with sulfur. These routes are favored for scalability but require stringent control over reaction conditions.

Thiophosphorylation of GDP

The Ludwig-Eckstein method involves reacting GDP with thiophosphoryl chloride (PSCl₃) in anhydrous conditions:

Optimized Conditions :

-

Solvent : Anhydrous DMF or pyridine

-

Temperature : 0–4°C (prevents side reactions)

-

Stoichiometry : 1:1.2 GDP:PSCl₃

-

Reaction Time : 6–8 hours

Post-reaction quenching with ice water yields crude GTPγS, which is purified via ion-exchange chromatography.

Solid-Phase Synthesis

Modern approaches use H-phosphonate intermediates on solid supports:

-

GDP is immobilized on a resin-bound linker.

-

A sulfurizing agent (e.g., 3H-1,2-benzodithiol-3-one) introduces the thiophosphate group.

Purification and Characterization

Chromatographic Techniques

Table 2: HPLC Purification Parameters

| Column | Mobile Phase | Flow Rate (mL/min) | Purity (%) |

|---|---|---|---|

| C18 (Phenomenex) | 0–100% MeCN in H₂O | 1.0 | ≥98 |

| XTerra C18 | 20–80% MeCN | 1.5 | ≥95 |

Counterion Exchange to Tetralithium Salt

The lithium salt form enhances solubility and stability:

-

GTPγS (free acid) is dissolved in deionized water.

-

Lithium hydroxide (LiOH) is added to pH 8.0–8.5.

-

Lyophilization precipitates the tetralithium salt, confirmed via elemental analysis.

Comparative Analysis of Synthesis Routes

| Method | Cost | Scale | Purity (%) | Time (Days) |

|---|---|---|---|---|

| Enzymatic | High | 1–100 g | ≥95 | 2–3 |

| Chemical | Low | 10–500 g | ≥85 | 1–2 |

| Solid-Phase | Very High | 1–10 mg | ≥90 | 3–5 |

Enzymatic synthesis is preferred for high-purity research applications, while chemical methods dominate industrial-scale production.

Applications in Biochemical Research

GTPγS tetralithium salt is widely used to:

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-[gamma-thio]triphosphate tetralithium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The thiophosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of guanosine 5’-[gamma-thio]triphosphate tetralithium salt, as well as substituted analogs with different functional groups .

Scientific Research Applications

Biochemical Research Applications

Guanosine 5'-(trihydrogen diphosphate) is primarily utilized in studies involving G-proteins and signal transduction pathways. Its non-hydrolyzable nature allows it to serve as a stable alternative to GTP in experimental setups.

G-Protein Activation

- Mechanism : GTPγS binds to G-proteins, mimicking the action of GTP but preventing hydrolysis, thus maintaining the active state of the protein.

- Applications : This property is exploited in various assays to study G-protein-coupled receptor (GPCR) signaling pathways. For example, it has been used to investigate the activation of ADP-ribosylation factor 6 and Ras-related proteins .

Cellular Signaling Studies

- Use in Cell Models : GTPγS is employed in patch-clamp experiments on oocytes and mammalian cells to keep G-proteins in a constantly active state. This allows researchers to observe downstream effects on ion channels and other signaling pathways .

- Impact on Kinase Activity : The compound can be coupled with G-protein alpha subunits to study their effects on kinase activity, providing insights into cellular signaling mechanisms .

Neurobiological Applications

Recent research has highlighted the role of guanosine and its derivatives in neuroprotection and neurodegenerative diseases.

Neuroprotective Properties

- Mechanism : Guanosine is released during physiological conditions and has been shown to exert neuroprotective effects by modulating neurotransmitter release and promoting neuronal survival.

- Research Findings : Studies suggest that guanosine and its analogs can mitigate damage from excitotoxicity and oxidative stress, making them potential therapeutic agents for conditions like Alzheimer's disease .

Role in Neuropathologies

- Extracellular Functions : Guanosine-based purines are increasingly recognized for their extracellular roles in modulating neuronal activity under both normal and pathological conditions . This includes regulating synaptic plasticity and influencing neuroinflammatory responses.

Pharmaceutical Development

Guanosine 5'-(trihydrogen diphosphate) is also under investigation for its potential therapeutic applications.

Drug Development

- Experimental Drug Status : Classified as an experimental drug, it is being studied for its ability to influence various physiological processes such as phosphoinositide hydrolysis and cyclic AMP accumulation .

- Proto-Oncogene Activation : There is evidence that this compound can activate specific proto-oncogenes, suggesting a role in cancer biology research .

Several studies have utilized guanosine 5'-(trihydrogen diphosphate) to elucidate its biological functions:

- Study on GPCRs : In a study examining GPCR signaling, researchers demonstrated that GTPγS could effectively activate downstream signaling pathways without degradation, providing a clearer understanding of receptor dynamics .

- Neuroprotective Effects : Another study investigated the neuroprotective effects of guanosine analogs in models of excitotoxicity, revealing significant reductions in neuronal death when treated with these compounds .

Mechanism of Action

Guanosine 5’-[gamma-thio]triphosphate tetralithium salt exerts its effects by acting as a G-protein activator. It binds to G-proteins and maintains them in an active state, thereby stimulating various downstream signaling pathways. The compound protects proteins from proteolytic degradation, stimulates GLUT4 translocation in a tyrosine kinase-dependent manner, and induces actin polymerization .

Comparison with Similar Compounds

Research Highlights

- GPCR Signaling : The tetralithium salt form of the target compound enhanced solubility in membrane preparations, facilitating real-time analysis of GPCR dynamics .

- Oncogene Activation : Demonstrated activation of Ras proto-oncogenes in cell-free systems, providing insights into cancer signaling pathways .

- Comparative Stability : The β-γ thio substitution conferred a 10-fold higher stability in serum compared to unmodified GDP .

Biological Activity

Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt is a complex nucleotide analogue that exhibits significant biological activity, particularly in cellular signaling and metabolic processes. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

Guanosine 5'-(trihydrogen diphosphate) is characterized by its multiple phosphate groups, which are essential for its role in phosphorylation reactions and cellular energy transfer. The compound's structure allows it to interact with various enzymes and proteins involved in cellular signaling pathways.

- Phosphorylation Reactions : The compound acts as a substrate for kinases and phosphatases, facilitating the transfer of phosphate groups which is crucial for metabolic pathways. This property enables it to influence the activity of guanine nucleotide-binding proteins, thereby modulating intracellular signaling cascades.

- Activation of Signaling Pathways : Guanosine 5'-(trihydrogen diphosphate) has been shown to stimulate phosphoinositide hydrolysis, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This mechanism is vital for various physiological responses, including cell proliferation and differentiation .

- Neuroprotective Effects : Research indicates that guanosine can enhance the activity of superoxide dismutase (SOD) in neuroprotective contexts, suggesting its potential role in mitigating oxidative stress in neuronal cells. This effect may be mediated through the stimulation of glial cells and the release of neurotrophic factors such as nerve growth factor (NGF) and fibroblast growth factor (FGF-2) .

- Neuritogenic Effects : Guanosine has been reported to induce neurite outgrowth in hippocampal neurons and other cell types. This process is believed to involve both cAMP-dependent and independent pathways, highlighting its multifaceted role in promoting neuronal health .

Biological Implications

The biological activity of guanosine 5'-(trihydrogen diphosphate) extends beyond simple metabolic roles; it plays a critical part in:

- Cellular Proliferation : By activating proto-oncogenes, this compound may influence cancer cell growth and survival.

- Neuroprotection : Its ability to stimulate astrocytic glutamate uptake suggests a protective role against excitotoxicity in the central nervous system (CNS) .

- Signal Transduction : The compound’s interaction with G-proteins underscores its importance in mediating various signaling pathways that regulate cellular functions.

Comparative Analysis

To better understand the unique properties of guanosine 5'-(trihydrogen diphosphate), a comparison with related nucleotides is provided below:

| Compound | Key Functions | Biological Activity |

|---|---|---|

| Guanosine 5'-triphosphate (GTP) | Energy transfer, protein synthesis | Activates G-proteins |

| Guanosine 5'-diphosphate (GDP) | Involved in signal transduction | Regulates G-protein activity |

| Guanosine 5'-(trihydrogen diphosphate) | Phosphorylation reactions, neuroprotection | Stimulates neurite outgrowth |

Case Studies

- Neuroprotective Role : A study demonstrated that guanosine significantly increased SOD activity in mice subjected to acute radiation syndrome (ARS), indicating its potential therapeutic benefits in neurodegenerative diseases .

- Cell Signaling : In vitro experiments showed that guanosine could enhance cAMP levels through distinct signaling mechanisms, separate from those activated by classical neurotransmitters .

- Metabolic Regulation : Research has indicated that guanosine plays a role in regulating biofilm formation in bacteria through its interaction with stringent response mediators like ppGpp .

Q & A

Basic: How can researchers confirm the structural integrity of Guanosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt prior to experimental use?

Answer:

Structural validation requires a combination of analytical techniques:

- NMR spectroscopy to verify the sulfur substitution at the γ-phosphate and the absence of hydrolyzed byproducts.

- Mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight (546.98 g/mol) and lithium coordination .

- HPLC purity assessment (≥85% area) to rule out contaminants like ADP or AMP .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Answer:

- Store lyophilized powder at -20°C in airtight, desiccated containers to prevent moisture absorption and degradation.

- For working solutions, prepare in PBS (pH 7.2) and use immediately; avoid repeated freeze-thaw cycles .

Advanced: How does the sulfur substitution in the γ-phosphate influence GTPase binding kinetics compared to native GTP?

Answer:

The thiophosphate group renders the compound non-hydrolyzable , stabilizing GTP-binding proteins (e.g., Gα subunits, small GTPases) in their active conformations. This allows for:

- Time-resolved studies of GTPase activation without turnover interference.

- Cryo-ET structural analysis of locked protein states (e.g., GBP coatomer in innate immunity) .

Methodologically, validate assays with aluminum trifluoride (a GDP analog) to confirm hydrolysis resistance .

Advanced: How can researchers resolve discrepancies in EC50 values for G-protein coupled receptor (GPCR) assays using this compound?

Answer:

Discrepancies may arise from:

- Buffer composition : Mg²⁺ concentration affects GTPase binding affinity; optimize using 1–5 mM MgCl₂.

- Compound purity : Validate via HPLC and UV spectrophotometry (A260, ε=15.0 L·mmol⁻¹·cm⁻¹) to ensure ≥74% active material .

- Protein batch variability : Include GDP controls to baseline intrinsic hydrolysis rates .

Basic: What solubility characteristics are critical for preparing stock solutions in kinase assays?

Answer:

- The compound is soluble in aqueous buffers (e.g., PBS) at 10 mg/mL .

- For hydrophobic systems, pre-dissolve in a minimal volume of ultrapure water before dilution to avoid precipitation .

Advanced: What experimental design considerations are essential for real-time kinetic studies of small GTPases?

Answer:

- Use stopped-flow spectrometry to monitor rapid conformational changes.

- Include GTPγS (this compound) and GDPβS (non-hydrolyzable GDP analog) as positive/negative controls.

- Pre-treat proteins with EDTA to remove bound nucleotides, ensuring uniform activation .

Basic: What analytical methods are recommended for quantifying lot-to-lot variability?

Answer:

- HPLC : Quantify main peak area (≥85%) and impurities (e.g., ADP ≤12%, AMP ≤3%) .

- Flame photometry : Verify lithium content (3–5%) to ensure salt stoichiometry .

Advanced: How does this compound enable structural insights into voltage-gated potassium channels?

Answer:

By irreversibly activating G-protein coupled inward rectifying potassium (GIRK) channels , the compound facilitates:

- Electrophysiological recordings of sustained channel activity.

- Cryo-EM studies to resolve open-state conformations, using 8-Br-cGMP to modulate cyclic nucleotide interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.